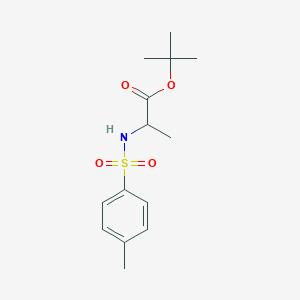

tert-Butyl tosyl-DL-alaninate

CAS No.: 69320-91-8

Cat. No.: VC17228544

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69320-91-8 |

|---|---|

| Molecular Formula | C14H21NO4S |

| Molecular Weight | 299.39 g/mol |

| IUPAC Name | tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate |

| Standard InChI | InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3 |

| Standard InChI Key | QERPRDHBJSPFGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties of tert-Butyl Tosyl-DL-Alaninate

Molecular Architecture

tert-Butyl tosyl-DL-alaninate (IUPAC name: tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate) features a propanoate backbone with two protecting groups:

-

Tert-butyl ester: Protects the carboxylic acid moiety, enhancing solubility in organic solvents and stability under basic conditions.

-

Tosyl group: Shields the amino group, preventing unwanted nucleophilic reactions during peptide elongation.

Table 1: Key Physical and Chemical Properties

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of tert-butyl tosyl-DL-alaninate parallels methods for its enantiopure counterparts but employs racemic alanine as the starting material. A representative protocol involves:

-

Amino Protection:

-

DL-alanine reacts with tosyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).

-

Reaction equation:

-

-

Carboxylate Esterification:

-

Purification:

Table 2: Representative Synthesis Conditions

Applications in Organic and Peptide Chemistry

Peptide Synthesis

The compound’s dual protection strategy enables its use as a building block in solid-phase peptide synthesis (SPPS):

-

Amino Group Stability: The tosyl group resists hydrolysis under acidic and basic conditions, allowing selective deprotection of the tert-butyl ester via trifluoroacetic acid (TFA).

-

Compatibility with Coupling Agents: Compatible with carbodiimides (e.g., DCC) and phosphonium salts (e.g., PyBOP) for amide bond formation.

Intermediate in Drug Discovery

-

Antibiotic Analogues: Serves as a precursor in synthesizing β-lactam antibiotics, where racemic mixtures are tolerated in early-stage screening.

-

Protease Inhibitors: Used to introduce alanine residues in non-chiral positions of inhibitor scaffolds.

Research Advancements and Future Directions

Process Optimization

Recent studies focus on:

-

Solvent-Free Synthesis: Exploring microwave-assisted reactions to reduce dichloromethane usage.

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution to separate D- and L-enantiomers post-synthesis.

Novel Applications

-

Polymer Chemistry: Incorporation into biodegradable polymers for controlled drug release.

-

Chiral Catalysis: Use as a ligand in asymmetric hydrogenation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume